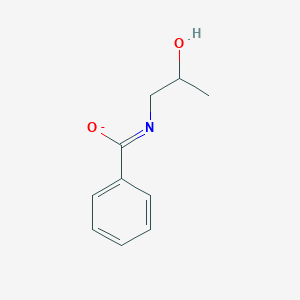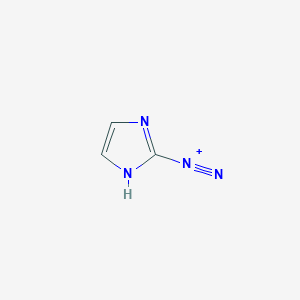![molecular formula C7H10O2 B14647015 2-[(But-3-yn-2-yloxy)methyl]oxirane CAS No. 51453-69-1](/img/structure/B14647015.png)
2-[(But-3-yn-2-yloxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-3-yn-2-yloxy)methyl]oxirane is an organic compound with the molecular formula C₇H₁₀O₂. It is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-2-yloxy)methyl]oxirane typically involves the reaction of an appropriate alkyne with an epoxide precursor. One common method is the reaction of propargyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of propargyl alcohol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired oxirane compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(But-3-yn-2-yloxy)methyl]oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Oxidation: Aldehydes or ketones.
Reduction: Diols.
Wissenschaftliche Forschungsanwendungen
2-[(But-3-yn-2-yloxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO) enzymes.
Medicine: Explored for its anti-tumor activity and potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the production of specialty polymers and as a reactive intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 2-[(But-3-yn-2-yloxy)methyl]oxirane is largely dependent on its ability to undergo ring-opening reactions. In biological systems, it can inhibit monoamine oxidase (MAO) enzymes by irreversibly binding to the enzyme’s active site. This results in an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain, which can have therapeutic effects in the treatment of neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
2-[(But-3-yn-2-yloxy)methyl]oxirane can be compared with other oxirane compounds such as:
Allyl glycidyl ether: Similar in structure but with an allyl group instead of a butynyl group.
Glycidyl allyl ether: Another similar compound with an allyl group.
1-Allyloxy-2,3-epoxypropane: Shares the oxirane ring but differs in the substituent group.
Eigenschaften
CAS-Nummer |
51453-69-1 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-(but-3-yn-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)8-4-7-5-9-7/h1,6-7H,4-5H2,2H3 |
InChI-Schlüssel |
MRDUXPKCHGNMCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


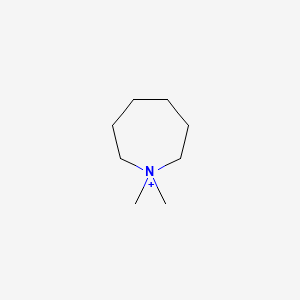
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)

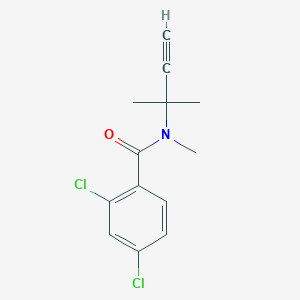
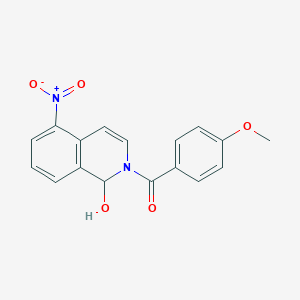
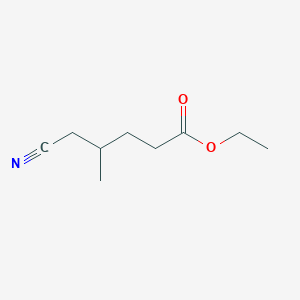
![1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14647000.png)
![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
